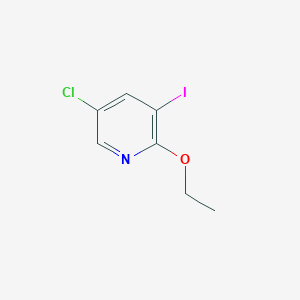

5-Chloro-2-ethoxy-3-iodopyridine

Description

5-Chloro-2-ethoxy-3-iodopyridine (CAS: 1009735-25-4) is a halogenated pyridine derivative with the molecular formula C₇H₆ClINO. It features a chlorine atom at position 5, an ethoxy group at position 2, and an iodine atom at position 2. This compound is notable for its 95% purity and is commonly used as an intermediate in pharmaceutical synthesis and cross-coupling reactions due to the reactivity of its iodine substituent .

Properties

IUPAC Name |

5-chloro-2-ethoxy-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOFBZQGKIHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-iodopyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 5-chloro-2-ethoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of 5-Chloro-2-ethoxy-3-iodopyridine may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-3-iodopyridine can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the chlorine atom activates the pyridine ring for nucleophilic aromatic substitution reactions.

C-O Bond Cleavage: The ethoxy group may be susceptible to cleavage under acidic or basic conditions, depending on the stability of the resulting fragments.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

C-O Bond Cleavage: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to cleave the ethoxy group.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 5-chloro-2-ethoxy-3-iodopyridine, exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets effectively, such as kinases involved in cancer progression. For example, studies have shown that modifications to the pyridine ring can enhance selectivity against specific cancer cell lines while minimizing off-target effects .

Case Study: EGFR Inhibition

A notable application is its potential as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with resistance to standard therapies. The compound's ability to selectively inhibit T790M-mutant EGFR has been demonstrated, which is crucial for developing targeted therapies for non-small cell lung cancer (NSCLC) .

Pesticide Development

The compound has also been explored for its potential use in agrochemicals, particularly as a precursor for developing new pesticides. Its structural characteristics may allow for the design of compounds that target specific pests while being environmentally benign .

Material Science

Polymer Chemistry

In material science, 5-chloro-2-ethoxy-3-iodopyridine can be utilized to synthesize polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its heterocyclic nature .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The table below compares key structural and functional attributes of 5-Chloro-2-ethoxy-3-iodopyridine with related compounds:

Key Observations:

Substituent Effects :

- The ethoxy group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller substituents like methoxy () or electron-withdrawing groups like nitro (). This influences reactivity in nucleophilic substitution or metal-catalyzed reactions .

- Iodine at position 3 enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluoro substituents () are typically used to modulate electronic properties or metabolic stability in drug design .

Physical Properties :

Biological Activity

5-Chloro-2-ethoxy-3-iodopyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of halogenated pyridines which are known for diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

5-Chloro-2-ethoxy-3-iodopyridine has the following chemical characteristics:

- Molecular Formula : C_8H_8ClI_N

- Molecular Weight : 265.51 g/mol

- Log P (octanol-water partition coefficient) : Indicates lipophilicity and potential bioavailability.

Biological Activity Overview

The biological activity of 5-Chloro-2-ethoxy-3-iodopyridine can be categorized into several key areas:

Antiviral Activity

Research has indicated that pyridine derivatives can act as inhibitors of viral enzymes. For example, compounds structurally similar to 5-Chloro-2-ethoxy-3-iodopyridine have been evaluated for their efficacy against HIV integrase and reverse transcriptase. A study showed that certain pyridine derivatives exhibit IC50 values in the low nanomolar range, suggesting potent antiviral properties .

Anticancer Properties

Pyridine compounds have also been investigated for their anticancer activity. In vitro studies demonstrated that some derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound was shown to induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2, with mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antibacterial Activity

The antibacterial potential of halogenated pyridines has been documented in various studies. Compounds with similar structures to 5-Chloro-2-ethoxy-3-iodopyridine have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Antiviral Efficacy Against HIV : A study conducted by Van der Eycken et al. synthesized several pyridine derivatives, including those with similar functionalities to 5-Chloro-2-ethoxy-3-iodopyridine. The results indicated significant inhibition of HIV integrase activity, with some compounds demonstrating an EC50 value as low as 19 nM .

- Anticancer Activity : Research on imidazo[1,2-a]pyridine derivatives highlighted their potential against colon cancer cells. The study found that the introduction of halogen substituents enhanced cytotoxicity, suggesting that modifications similar to those in 5-Chloro-2-ethoxy-3-iodopyridine could yield promising anticancer agents .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.